molecular formula C8H15B B1282749 1-(Bromomethyl)-4-methylcyclohexane CAS No. 78507-26-3

1-(Bromomethyl)-4-methylcyclohexane

Cat. No. B1282749
CAS RN: 78507-26-3
M. Wt: 191.11 g/mol
InChI Key: CGJQBQWGDRNEDA-UHFFFAOYSA-N
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Description

The compound 1-(Bromomethyl)-4-methylcyclohexane is a brominated derivative of methylcyclohexane, which is a topic of interest in various chemical research studies. The compound's structure and reactivity are influenced by the presence of the bromomethyl group, which can participate in further chemical transformations.

Synthesis Analysis

The synthesis of brominated cyclohexane derivatives can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures like (-)-gamma-lycorane . Bromination of cyclohexadienes can lead to various brominated products, including tetrabromocyclohexane, which has been studied for its configuration and mechanism of formation . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-4-methylcyclohexane.

Molecular Structure Analysis

The molecular structure of brominated cyclohexanes has been extensively studied. For example, the configuration of tetrabromocyclohexane has been established through X-ray crystallography . The conformational preferences of brominated cyclohexanes, such as 1-bromo-1-methylcyclohexane, have been inferred from various spectroscopic methods, suggesting that the bromine prefers an axial position . These findings are relevant for understanding the molecular structure of 1-(Bromomethyl)-4-methylcyclohexane.

Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris(bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations . These studies provide insights into the types of reactions that 1-(Bromomethyl)-4-methylcyclohexane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated cyclohexanes are influenced by their molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers . The free energy differences between isomers of brominated cyclohexyl systems have been explored, providing information on their stability and conformational preferences . These studies help in understanding the properties of 1-(Bromomethyl)-4-methylcyclohexane.

Scientific Research Applications

Asymmetric Bromination

Asymmetric bromination of alkenes, such as 4-methylcyclohexene, in the presence of dihydrocinchonine results in a levorotatory mixture, including trans-3-cis-4-dibromo-1-methylcyclohexane. This process, analyzed using polarimetric, chromatographic, and NMR methods, confirms the hypothesis that alkene bromination with bromine-dihydrocinchonine yields an excess of the (R:R)-enantiomer (Bellucci et al., 1969).

Bromination and Ring Formation

Bromination of isomeric forms of 1-carboxy-4-methylcyclohexane-1-acetic acid leads to monobromo acids. These acids, when heated with aqueous sodium carbonate, form hydroxy acids, which upon oxidation with alkaline permanganate yield isomeric forms of 4-methylcyclohexane-1:1-dicarboxylic acid (Desai et al., 1938).

Pyrolysis and Combustion Studies

Methylcyclohexane, as the simplest alkylated cyclohexane, is used as a surrogate for cycloalkane components in fuels. Its combustion chemistry is crucial for developing kinetic models of larger cycloalkanes and practical fuels. Research on its pyrolysis and combustion has identified numerous intermediates, providing experimental evidence for special formation channels of toluene and benzene (Wang et al., 2014).

Oxidative Expansion

4-Methyl-4-bromomethyl-2,5-cyclohexadien-1-one reacts with Pd(PPh3)4, leading to 4-methyl-2,4,6-cycloheptatrien-1-one. This reaction involves a series of steps, including intramolecular carbometallation, rearrangement, and dehydrogenation, demonstrating the oxidative expansion of a para-semiquinoid ring (Nikanorov et al., 1995).

Carbonium Ions Study

Investigations into the structure of the 1-methylcyclopentyl cation, formed from 1-methyl-1-chlorocyclopentane and related compounds, contribute to understanding the carbonium ion mechanism in hydrocarbon isomerization. This research adds to the knowledge of stability and isomerization of cyclohexane derivatives (Olah et al., 1967).

Cyclisation Studies

Cyclisation of bromomethyl cycloalkenes, such as cycloheptene and cyclo-octene, leads to the formation of bicyclooctanes and nonanes. Understanding the conformations and cyclisation rates of these reactions provides insights into synthetic pathways for producing complex cyclic compounds (Maccorquodale & Walton, 1989).

Safety And Hazards

Bromomethyl compounds can be hazardous. For instance, “1-(Bromomethyl)naphthalene” is corrosive to metals, causes severe skin burns and eye damage, and may be harmful if swallowed .

properties

IUPAC Name

1-(bromomethyl)-4-methylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15Br/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJQBQWGDRNEDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541391
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-methylcyclohexane

CAS RN

78507-26-3, 21857-32-9
Record name 1-(Bromomethyl)-4-methylcyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90541391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(bromomethyl)-4-methylcyclohexane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
DJ Brecknell, RM Carman, RA Edwards… - Australian journal of …, 1997 - CSIRO Publishing
Bromination of methylene groups exocyclic to cyclohexyl systems normally affords two isomeric products; the axial 1-bromo equatorial 1-bromomethyl compound and the axial 1-…
Number of citations: 8 www.publish.csiro.au
MH Reutershan, MR Machacek… - Journal of Medicinal …, 2021 - ACS Publications
Identification of low-dose, low-molecular-weight, drug-like inhibitors of protein–protein interactions (PPIs) is a challenging area of research. Despite the challenges, the therapeutic …
Number of citations: 11 pubs.acs.org
D Weldon - 1998 - ruor.uottawa.ca
The photolysis of vicinal dibromoalkanes in acetonitrile produces bromine atoms and $\beta$-bromoalkyl radicals. Bromine atoms react with halide ions to produce easily detectable …
Number of citations: 3 ruor.uottawa.ca
RM Carman, KA Hansford… - Australian Journal of …, 2000 - CSIRO Publishing
… Racemic (r-1,t-2,c-4)-1,2-dibromo-1bromomethyl-4-methylcyclohexane (8b) was a colourless oil (Found: C, 27.9; H, 3.7. C8H13Br3 requires C, 27.5; H, 3.8%). 1H nmr δ 0.97, d, Me; 1.59…
Number of citations: 4 www.publish.csiro.au
MA Imhoff - 1969 - search.proquest.com
A thesis submitted to the Faculty of the Graduate School of the University of Colorado in partial fulfillment of the requirements for the degree of Doctor of Philosophy Department of …
Number of citations: 2 search.proquest.com

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